3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride
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Description
Synthesis Analysis
The synthesis of derivatives similar to 3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride involves the condensation of chlorides of 3-(10H-phenothiazin-10-yl)propionic acid with substituted phenothiazines. This process results in compounds confirmed by various analytical techniques including IR, 1H NMR, mass, and elemental analysis (Bansode, Dongre, & Dongre, 2009).
Molecular Structure Analysis
Structural investigations of phenothiazine derivatives are typically completed using spectroscopic methods (NMR, FT-IR, UV–vis, MS), supported by molecular mechanics and semi-empirical DFT calculations. These analyses confirm the molecular structure and provide insights into the stability and conformation of the compounds (Gaina et al., 2012).
Chemical Reactions and Properties
Phenothiazine derivatives undergo various chemical reactions, leading to the synthesis of compounds with distinct properties. For instance, the reaction of phenothiazine with Cl(CH2)3Br and subsequent steps result in the formation of azetidine-1-carboxamides, showcasing the versatility of phenothiazine in chemical synthesis (Sharma et al., 2012).
Physical Properties Analysis
The physical properties of phenothiazine derivatives, such as solubility, crystallinity, and thermal stability, are essential for determining their practical applications. These properties are often influenced by the structural modifications and the presence of functional groups in the phenothiazine core.
Chemical Properties Analysis
Phenothiazine derivatives exhibit a broad range of chemical properties, including antibacterial and antifungal activities. The chemical structure, particularly the substitution pattern on the phenothiazine nucleus, plays a crucial role in their biological activities and interactions with biological targets (Bansode, Dongre, & Dongre, 2009).
Scientific Research Applications
Phenothiazine derivatives have been used in the development of compounds with improved efficacy by combining two or more pharmacophores of bioactive scaffolds . This process, known as molecular hybridization, has resulted in compounds with diverse biological activities, interacting with specific or multiple targets .
The pharmacological actions of phenothiazine hybrids include promising antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, analgesic, and multi-drug resistance reversal properties . The development of new drugs or drug candidates based on the phenothiazine system has been a promising approach due to the diverse activities associated with this tricyclic system, traditionally present in compounds with antipsychotic, antihistaminic, and antimuscarinic effects .
properties
IUPAC Name |
3-amino-1-phenothiazin-10-ylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS.ClH/c16-10-9-15(18)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17;/h1-8H,9-10,16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJFPNHMMGRCGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202727 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Amino-1-phenothiazin-10-yl-propan-1-one hydrochloride |
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